molecular formula C22H24N6O2S B2565818 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1797217-45-8

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2565818
CAS RN: 1797217-45-8
M. Wt: 436.53
InChI Key: SOGNVIMUUWQAEH-UHFFFAOYSA-N
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Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Compound Development

Research on similar compounds indicates a focus on synthesis methodologies. For instance, Shahinshavali et al. (2021) explored an alternative synthesis route for a related compound, demonstrating the ongoing interest in optimizing synthesis processes for such complex molecules (Shahinshavali et al., 2021).

Pharmacological Potential

The compound has been the subject of pharmacological research due to its unique structure. A study by Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with analgesic and anti-inflammatory activities, indicating potential medical applications for these types of compounds (Abu‐Hashem et al., 2020).

Chemical Reactions and Derivatives

Research by Takamizawa et al. (1968) involved the reaction of similar compounds with amines, shedding light on the chemical properties and potential derivatives of these molecules (Takamizawa et al., 1968).

Antimicrobial Evaluation

Studies have also explored the antimicrobial potential of related compounds. Othman (2013) evaluated the antimicrobial efficacy of new pyridine-thiones and related derivatives, demonstrating the broader applicability of such compounds in combating microbial infections (Othman, 2013).

Antitumor Activity

Further research by Lombardo et al. (2004) on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, closely related to the compound , showed promising antitumor activity in preclinical assays (Lombardo et al., 2004).

Hypoglycemic Agents

Song et al. (2011) explored the use of N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-acting hypoglycemic agents, indicating the potential of similar structures in diabetes treatment (Song et al., 2011).

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-23-20(29)11-17-13-31-22(26-17)27-21(30)16-7-9-28(10-8-16)19-12-18(24-14-25-19)15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,23,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNVIMUUWQAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

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